molecular formula C14H17N3OS2 B2932692 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 393565-30-5

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B2932692
CAS No.: 393565-30-5
M. Wt: 307.43
InChI Key: GLZGNPWFSOBPBS-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves the reaction of 5-(benzylthio)-1,3,4-thiadiazole-2-amine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazole derivatives with reduced sulfur oxidation states.

    Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pivalamide
  • N-(5-(phenylthio)-1,3,4-thiadiazol-2-yl)pivalamide

Uniqueness

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)pivalamide is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the pivalamide moiety contributes to the compound’s stability and resistance to metabolic degradation.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-14(2,3)11(18)15-12-16-17-13(20-12)19-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZGNPWFSOBPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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